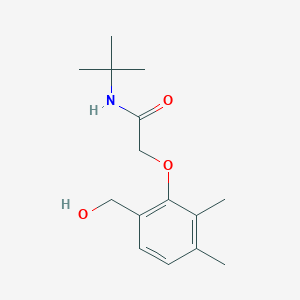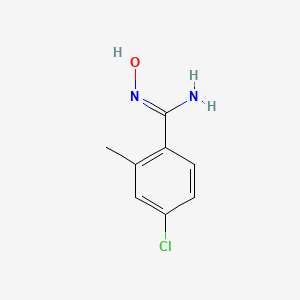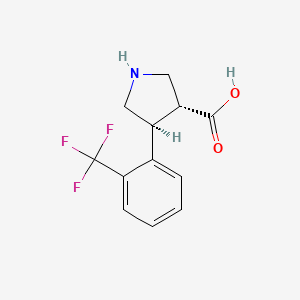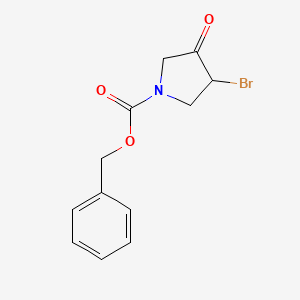![molecular formula C7H10O2 B13012510 Ethyl bicyclo[1.1.0]butane-1-carboxylate CAS No. 29820-55-1](/img/structure/B13012510.png)
Ethyl bicyclo[1.1.0]butane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It belongs to the family of bicyclo[1.1.0]butanes, which are known for their small size and high strain energy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[1.1.0]butane-1-carboxylate typically involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide . This reaction results in the formation of the ester-substituted bicyclo[1.1.0]butane. Another method involves the use of alkynes and ethyl diazoacetate in the presence of a hemeprotein variant (P411-E10V78FS438A) to facilitate the construction of the bicyclo[1.1.0]butane core .
Industrial Production Methods
Industrial production methods for ethyl bicyclo[11Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less strained carbocyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Ethyl bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its high strain energy and reactivity.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, offering unique structural features that can enhance the biological activity of pharmaceuticals.
Chemical Biology: It is used in bioconjugation processes, where its strained ring system can facilitate the formation of covalent bonds with biological molecules.
Mécanisme D'action
The mechanism of action of ethyl bicyclo[1.1.0]butane-1-carboxylate is primarily based on its high strain energy, which makes it highly reactive. This reactivity allows it to participate in “strain-release” reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the ester group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a slightly larger ring system, also used in strain-release chemistry.
Uniqueness
Ethyl bicyclo[11The presence of the ester group allows for additional functionalization and modification, making it a valuable building block in organic synthesis and drug discovery .
Propriétés
IUPAC Name |
ethyl bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-6(8)7-3-5(7)4-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTIQKGKVZKRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511862 |
Source


|
| Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29820-55-1 |
Source


|
| Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
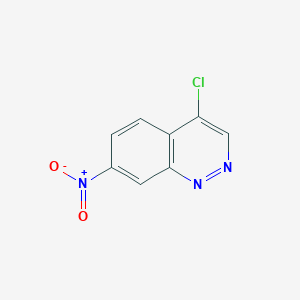
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
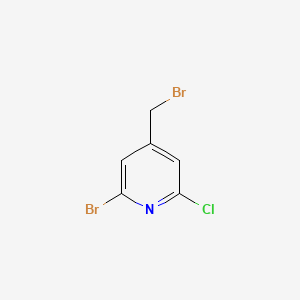
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)


![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)
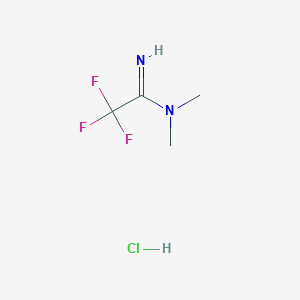
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)
